molecular formula C21H22N2O4 B5038779 ethyl 4-{2,5-dioxo-3-[(2-phenylethyl)amino]-1-pyrrolidinyl}benzoate

ethyl 4-{2,5-dioxo-3-[(2-phenylethyl)amino]-1-pyrrolidinyl}benzoate

Cat. No. B5038779
M. Wt: 366.4 g/mol
InChI Key: PAJXYSYWHDMKNR-UHFFFAOYSA-N
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Description

Ethyl 4-{2,5-dioxo-3-[(2-phenylethyl)amino]-1-pyrrolidinyl}benzoate, also known as EDPB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. EDPB is a synthetic compound that belongs to the class of pyrrolidine derivatives and is known for its pharmacological properties.

Scientific Research Applications

Ethyl 4-{2,5-dioxo-3-[(2-phenylethyl)amino]-1-pyrrolidinyl}benzoate has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-hypertensive properties. ethyl 4-{2,5-dioxo-3-[(2-phenylethyl)amino]-1-pyrrolidinyl}benzoate has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

Mechanism of Action

The exact mechanism of action of ethyl 4-{2,5-dioxo-3-[(2-phenylethyl)amino]-1-pyrrolidinyl}benzoate is not well understood. However, it is believed to exert its pharmacological effects by modulating various signaling pathways in the body. ethyl 4-{2,5-dioxo-3-[(2-phenylethyl)amino]-1-pyrrolidinyl}benzoate has been found to inhibit the activity of certain enzymes and proteins that are involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
ethyl 4-{2,5-dioxo-3-[(2-phenylethyl)amino]-1-pyrrolidinyl}benzoate has been found to exhibit several biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in the body, which can help in the treatment of various diseases. ethyl 4-{2,5-dioxo-3-[(2-phenylethyl)amino]-1-pyrrolidinyl}benzoate has also been found to inhibit the growth and proliferation of cancer cells, making it a potential anti-cancer agent.

Advantages and Limitations for Lab Experiments

Ethyl 4-{2,5-dioxo-3-[(2-phenylethyl)amino]-1-pyrrolidinyl}benzoate has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the laboratory. It is also relatively stable and can be stored for long periods of time. However, one of the limitations of ethyl 4-{2,5-dioxo-3-[(2-phenylethyl)amino]-1-pyrrolidinyl}benzoate is that its mechanism of action is not well understood, which can make it difficult to study its pharmacological effects.

Future Directions

There are several future directions for the study of ethyl 4-{2,5-dioxo-3-[(2-phenylethyl)amino]-1-pyrrolidinyl}benzoate. One of the areas that require further investigation is the mechanism of action of ethyl 4-{2,5-dioxo-3-[(2-phenylethyl)amino]-1-pyrrolidinyl}benzoate. Understanding the exact mechanism of action of ethyl 4-{2,5-dioxo-3-[(2-phenylethyl)amino]-1-pyrrolidinyl}benzoate can help in the development of more effective treatments for various diseases. Another area that requires further investigation is the potential use of ethyl 4-{2,5-dioxo-3-[(2-phenylethyl)amino]-1-pyrrolidinyl}benzoate in the treatment of neurodegenerative disorders. Further studies are needed to determine the efficacy of ethyl 4-{2,5-dioxo-3-[(2-phenylethyl)amino]-1-pyrrolidinyl}benzoate in the treatment of these disorders.
Conclusion:
In conclusion, ethyl 4-{2,5-dioxo-3-[(2-phenylethyl)amino]-1-pyrrolidinyl}benzoate is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-hypertensive properties. ethyl 4-{2,5-dioxo-3-[(2-phenylethyl)amino]-1-pyrrolidinyl}benzoate has several advantages for lab experiments, but its mechanism of action is not well understood. Further studies are needed to determine the efficacy of ethyl 4-{2,5-dioxo-3-[(2-phenylethyl)amino]-1-pyrrolidinyl}benzoate in the treatment of various diseases.

Synthesis Methods

The synthesis of ethyl 4-{2,5-dioxo-3-[(2-phenylethyl)amino]-1-pyrrolidinyl}benzoate involves the reaction of 4-hydroxybenzoic acid with ethyl chloroformate in the presence of triethylamine, followed by the addition of 2,5-dioxo-3-(2-phenylethyl)pyrrolidine. The resulting product is then purified using column chromatography to obtain ethyl 4-{2,5-dioxo-3-[(2-phenylethyl)amino]-1-pyrrolidinyl}benzoate in its pure form.

properties

IUPAC Name

ethyl 4-[2,5-dioxo-3-(2-phenylethylamino)pyrrolidin-1-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4/c1-2-27-21(26)16-8-10-17(11-9-16)23-19(24)14-18(20(23)25)22-13-12-15-6-4-3-5-7-15/h3-11,18,22H,2,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAJXYSYWHDMKNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-{2,5-dioxo-3-[(2-phenylethyl)amino]pyrrolidin-1-yl}benzoate

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